![molecular formula C7H7ClN2O2S B2446937 2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride CAS No. 2247106-45-0](/img/structure/B2446937.png)
2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Applications in Polymer Synthesis
Synthesis of Fluorinated Polyamides : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized and utilized in the creation of fluorinated polyamides with pyridine and sulfone moieties. These polyamides exhibit high thermal stability, flexibility, strength, low dielectric constants, low moisture absorption, and high transparency. They are suitable for the fabrication of transparent, flexible films, indicating potential applications in high-performance materials (Liu et al., 2013).
Catalytic Applications in Chemical Synthesis
Knoevenagel–Michael–Cyclocondensation Reaction : Sulfonic acid functionalized pyridinium chloride, a type of ionic liquid, is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction. The reaction is notable for its solvent-free conditions and the use of this specific ionic liquid as a catalyst (Zolfigol et al., 2015).
Synthesis of Tetrahydrobenzo[a]-xanthen-11-ones : Sulfonic acid functionalized pyridinium chloride is used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones. The process involves a one-pot multi-component condensation of 2-naphthol with arylaldehydes and dimedone, showcasing the utility of the catalyst in promoting efficient synthesis (Moosavi‐Zare et al., 2013).
Copper-Catalyzed Synthesis of Indole Molecules : Sulfonic acid functionalized pyridinium chloride is used in the copper-catalyzed synthesis of various indole molecules. The process involves a tandem catalysis process, highlighting the compound's role in facilitating complex organic transformations (Xing et al., 2014).
properties
IUPAC Name |
2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBRSHDERIQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.